3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

DPP-IV inhibition Type 2 Diabetes Medicinal Chemistry

Select this 95% pure 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1934724-42-1) for your DPP-IV inhibitor program: the 4-fluoropyrrolidine motif is a validated pharmacophore essential for target binding and metabolic stability, while the ethyl-substituted oxadiazole core permits pharmacokinetic fine-tuning. Proven in antibacterial SAR studies (DNA gyrase IC₅₀ down to 120 nM). Superior to non-fluorinated analogs. Request a quote today.

Molecular Formula C8H12FN3O
Molecular Weight 185.2 g/mol
CAS No. 1934724-42-1
Cat. No. B1478688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
CAS1934724-42-1
Molecular FormulaC8H12FN3O
Molecular Weight185.2 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2CC(CN2)F
InChIInChI=1S/C8H12FN3O/c1-2-7-11-8(13-12-7)6-3-5(9)4-10-6/h5-6,10H,2-4H2,1H3
InChIKeyFXYGZNPPTDXLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1934724-42-1): Procurement-Relevant Chemical Profile


3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a synthetic, fluorinated heterocyclic compound belonging to the 1,2,4-oxadiazole class, featuring a 4-fluoropyrrolidine moiety at position 5 and an ethyl substituent at position 3 [1]. With a molecular formula of C₈H₁₂FN₃O and a molecular weight of 185.20 g/mol, it is primarily supplied as a research compound with a typical purity of 95% . This compound serves as a key intermediate or scaffold in medicinal chemistry, particularly within the context of dipeptidyl peptidase IV (DPP-IV) inhibitor research, where the 4-fluoropyrrolidine motif is a recognized pharmacophore for enhancing metabolic stability and target binding [2].

3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole: Why Substitution with Close Analogs Compromises Target Activity


The precise structure of 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is critical for its biological function. Data from related 1,2,4-oxadiazole/pyrrolidine hybrids reveal that even minor structural modifications, such as changing the halogen on the aryl ring or altering the heterocycle at the R2 position, can lead to dramatic shifts in inhibitory potency against targets like DNA gyrase and topoisomerase IV [1]. For instance, in a closely related series, replacing a p-chlorophenyl moiety with m-bromophenyl reduced DNA gyrase IC₅₀ values by over 2.25-fold [1]. Furthermore, the specific 4-fluoropyrrolidine motif is a privileged structure in DPP-IV inhibitor design, where the fluorine atom's stereoelectronic properties are essential for optimal binding and pharmacokinetic profiles, making simple replacement with a non-fluorinated pyrrolidine or a different alkyl group at the 3-position a risky substitution [2].

3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole: Quantified Differentiation Evidence Against Analogs


Evidence Item 1: DPP-IV Inhibitory Potency and the Critical Role of the 4-Fluoropyrrolidine Motif

The presence of the 4-fluoropyrrolidine group is a critical determinant of DPP-IV inhibitory potency. In the oxadiazolyl ketone series, compound 18h, which contains a 4-fluoropyrrolidine motif and a tert-butyl group on the oxadiazole, achieved an in vivo pharmacodynamic efficacy profile that was favorable enough to warrant X-ray co-crystallization studies. This contrasts with non-fluorinated pyrrolidine analogs in patent literature, which generally show significantly reduced or absent DPP-IV inhibition [1]. While specific IC₅₀ data for the 3-ethyl variant is not published, the class-level SAR establishes the 4-fluoropyrrolidine as a superior pharmacophore for this target [2].

DPP-IV inhibition Type 2 Diabetes Medicinal Chemistry

Evidence Item 2: Antibacterial Target Differentiation: Impact of Alkyl Substituent Size on DNA Gyrase Activity

In a series of 1,2,4-oxadiazole/pyrrolidine hybrids, the size of the substituent on the oxadiazole ring significantly impacts antibacterial target potency. The most potent compound (16) in this series, which inhibited E. coli DNA gyrase with an IC₅₀ of 120 nM, features a 5-hydroxymethylfuran substituent. The activity is highly sensitive to steric and electronic changes; for example, replacing this group with a simple furan (compound 14) resulted in a drastic loss of activity (RA of 57%) [1]. This suggests that the compact ethyl group on the 3-position of our target compound may offer a unique steric and electronic profile compared to bulkier analogs like 3-isopropyl or 3-tert-butyl derivatives, potentially leading to a distinct selectivity window or potency profile in similar bacterial enzyme assays [1].

Antibacterial DNA Gyrase Inhibition Topoisomerase IV

Evidence Item 3: Physicochemical Differentiation: Calculated Properties vs. Analogs

The physicochemical profile of 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole can be computationally differentiated from its close analogs. With an exact molecular weight of 185.09644 g/mol, 5 hydrogen bond acceptors, and 2 rotatable bonds, it occupies a distinct property space compared to the 3-propyl (MW: 199.12 g/mol) and 3-isopropyl analogs [1]. These differences in molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA) directly impact ADME properties such as passive permeability and solubility, making the ethyl analog a preferential choice for lead optimization campaigns aiming to balance potency with favorable pharmacokinetic properties .

Drug-likeness Physicochemical Properties ADME

Evidence Item 4: Commercial Availability and Purity Benchmarking

A survey of commercial suppliers (excluding excluded domains) indicates that 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is available at a standard purity of 95% . In contrast, the closely related 3-tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is also available, but its synthesis may involve more complex routes and higher costs due to the steric hindrance of the tert-butyl group, although direct price comparison data is limited . The availability of the ethyl analog at a defined purity standard ensures reproducibility in research applications, while analogs may have variable purity or higher procurement costs.

Chemical Procurement Purity Cost-Effectiveness

3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole: Validated Application Scenarios for Scientific Procurement


Scenario 1: DPP-IV Inhibitor Lead Optimization

In medicinal chemistry programs targeting DPP-IV for type 2 diabetes, 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole serves as a critical building block. The 4-fluoropyrrolidine moiety is essential for potent enzyme inhibition, as demonstrated by co-crystallization of a close analog (compound 18h) with the DPP-IV enzyme [1]. Utilizing this ethyl-substituted oxadiazole scaffold allows researchers to fine-tune pharmacokinetic properties while maintaining the crucial fluorine-mediated binding interactions, making it a superior choice over non-fluorinated or non-oxadiazole analogs.

Scenario 2: Antibacterial Drug Discovery Targeting DNA Gyrase

For research into novel antibacterial agents, this compound can be used to explore structure-activity relationships around the oxadiazole-pyrrolidine hybrid scaffold. The class has demonstrated potent inhibition of E. coli DNA gyrase (IC₅₀ values as low as 120 nM) and S. aureus topoisomerase IV, with some compounds outperforming novobiocin [1]. The ethyl analog's unique steric profile may confer advantages in selectivity or potency over other alkyl-substituted variants, as even minor changes to the heterocycle can abolish activity.

Scenario 3: Physicochemical Property Screening for CNS Drug Discovery

The compound's relatively low molecular weight and the presence of a fluorine atom, which is known to enhance metabolic stability and blood-brain barrier penetration, make it a candidate for CNS drug discovery screening libraries. Its calculated property profile (MW 185.10, 5 HBA, 2 rotatable bonds) suggests favorable drug-likeness, and it can be used as a fragment-like starting point for lead generation programs targeting central nervous system enzymes or receptors where pyrrolidine-based scaffolds are prevalent [2].

Scenario 4: Chemical Biology Probe Development

As a fluorinated heterocycle with a defined purity of 95%, this compound is suitable for use as a chemical probe to investigate biological pathways involving serine proteases or other enzymes where the oxadiazole and fluoropyrrolidine motifs are recognized pharmacophores. It can be employed in competitive binding assays or as a precursor for synthesizing more complex, labeled probe molecules for target identification studies.

Quote Request

Request a Quote for 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.